molecular formula C14H14N2O2 B1240076 N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide

N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide

Cat. No. B1240076
M. Wt: 242.27 g/mol
InChI Key: LKDFFNWDRZUSIQ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-[(phenylmethylene)amino]-3-furancarboxamide is a furoic acid. It derives from a 3-furoic acid.

Scientific Research Applications

Antibacterial Applications

N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide and its analogs have been explored for their potential antibacterial properties. For instance, a study by Palkar et al. (2017) synthesized novel analogs of this compound, demonstrating significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. This highlights the compound's relevance in the development of new antibacterial agents (Palkar et al., 2017).

Spectral Studies and Solvent Effects

The compound's absorption and fluorescence spectra have been studied in various solvents. Patil et al. (2011) examined the solvent effect on the absorption and fluorescence spectra of similar carboxamides, providing insights into the compound's photophysical properties and its potential applications in material science (Patil et al., 2011).

Antifungal Activity

The compound's derivatives have been evaluated for antifungal activities. Khodairy et al. (2016) synthesized derivatives that showed promising antifungal activity, indicating the compound's potential in developing new antifungal agents (Khodairy et al., 2016).

Antineoplastic Agent Metabolism

Studies have also examined the metabolism of related compounds in the context of antineoplastic agents. Skibba et al. (1970) investigated the N-demethylation of an antineoplastic agent, shedding light on the metabolic pathways relevant to compounds like N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide (Skibba et al., 1970).

properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-10-8-13(11(2)18-10)14(17)16-15-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

LKDFFNWDRZUSIQ-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2

SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2

solubility

26.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.